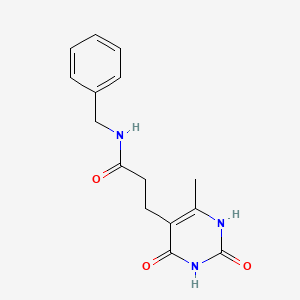
N-benzyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrimidine ring. The presence of the pyrimidine ring makes it an interesting compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide typically involves the reaction of benzylamine with a suitable pyrimidine derivative. One common method involves the condensation of benzylamine with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
化学反应分析
Types of Reactions
N-benzyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzyl derivatives.
科学研究应用
N-benzyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-benzyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- Methyl 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinecarboxylate
- N-benzyl-6-methyl-2,4-dioxo-5-heptenamide
Uniqueness
N-benzyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is unique due to its specific structural features, such as the presence of a benzyl group and a pyrimidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C15H17N3O3 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC 名称 |
N-benzyl-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
InChI |
InChI=1S/C15H17N3O3/c1-10-12(14(20)18-15(21)17-10)7-8-13(19)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,19)(H2,17,18,20,21) |
InChI 键 |
QTPBBZXIPXDODX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


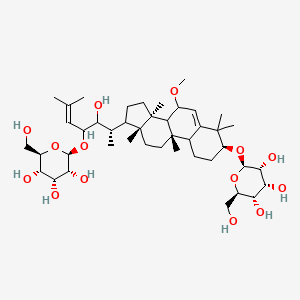

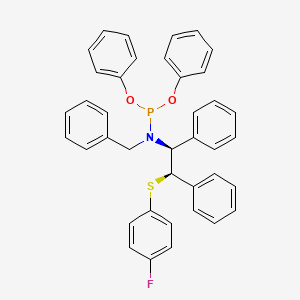
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087823.png)
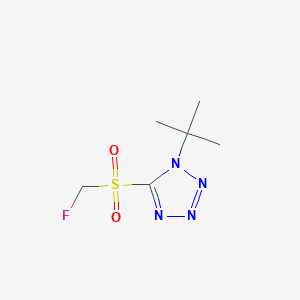
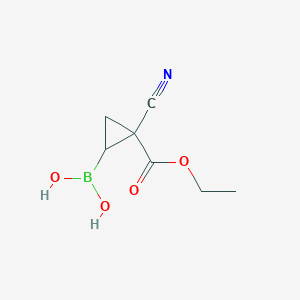

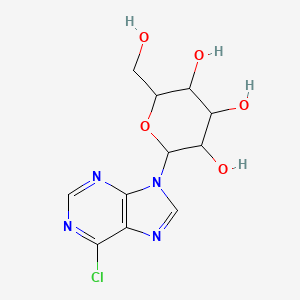
![(E)-N-[(1,5-naphthyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14087866.png)
![8-(3-chlorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087868.png)
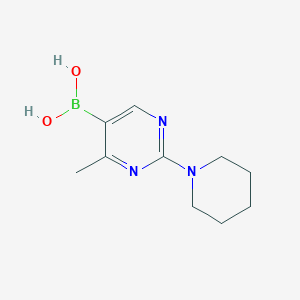
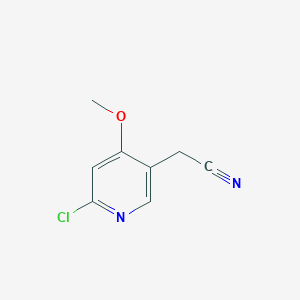
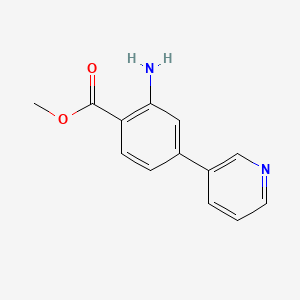
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087913.png)
